6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is substituted with a benzyloxyphenyl group and an ethoxy group, making it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-benzyloxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then cyclized with guanidine to form the pyrido[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields a benzaldehyde derivative, while reduction of a nitro group yields an amine .
Scientific Research Applications
6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenyl derivatives: These compounds share the benzyloxyphenyl group and exhibit similar chemical properties.
Pyrido[3,2-d]pyrimidine derivatives: These compounds have the same core structure and are known for their diverse biological activities.
Uniqueness
6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrido[3,2-d]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
917759-81-0 |
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Molecular Formula |
C22H20N4O2 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-ethoxy-6-(4-phenylmethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C22H20N4O2/c1-2-27-21-20-19(25-22(23)26-21)13-12-18(24-20)16-8-10-17(11-9-16)28-14-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H2,23,25,26) |
InChI Key |
HLAODUIUOWPHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)N |
Origin of Product |
United States |
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